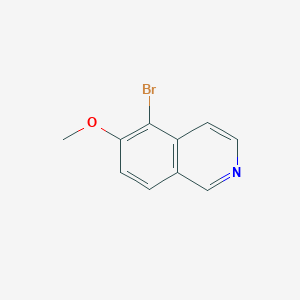

5-Bromo-6-methoxyisoquinoline

Description

Contextualization of Isoquinoline (B145761) Scaffolds in Organic Chemistry

Isoquinoline and its derivatives represent a critical class of nitrogen-containing heterocyclic compounds. The isoquinoline scaffold, consisting of a fused benzene (B151609) and pyridine (B92270) ring, is a privileged structural motif found in numerous natural products, most notably a wide array of alkaloids. rsc.orgnih.gov In the realm of organic and medicinal chemistry, these scaffolds are of immense interest due to their association with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. nih.gov The synthesis of the isoquinoline core has traditionally been accomplished through classic name reactions such as the Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions. nih.govacs.orgbohrium.com However, the field is continually evolving, with ongoing research dedicated to the development of novel and more efficient synthetic methodologies to construct these valuable frameworks. nih.govbohrium.com

Significance of Halogenated and Alkoxylated Isoquinolines in Synthetic Methodologies

The strategic functionalization of the isoquinoline skeleton with halogen and alkoxy groups significantly enhances its utility as a synthetic intermediate. Halogenation, particularly bromination, introduces a reactive handle onto the aromatic ring. The bromine atom in compounds like 5-Bromo-6-methoxyisoquinoline serves as a versatile functional group that can participate in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds. smolecule.com This reactivity is crucial for the construction of complex molecular architectures.

Alkoxylation, the introduction of an alkoxy group like the methoxy (B1213986) group at the C-6 position, also plays a vital role. The methoxy group can modulate the electronic properties of the isoquinoline ring system and improve the solubility of the compound in organic solvents. The interplay between the electron-withdrawing nature of the bromine atom and the electron-donating nature of the methoxy group can influence the reactivity and regioselectivity of subsequent chemical transformations.

Current Research Landscape and Future Directions for this compound

Current research involving this compound primarily focuses on its application as a key building block in the synthesis of functional materials and biologically active molecules. a2bchem.com Its unique substitution pattern makes it an attractive precursor for creating diverse molecular libraries for drug discovery programs. For instance, related bromo-methoxy-substituted quinolines and isoquinolines are being investigated as scaffolds for kinase inhibitors and other therapeutic agents. google.com

Future research is expected to further exploit the synthetic versatility of this compound. This includes the development of novel catalytic systems that can selectively functionalize its structure, as well as its incorporation into more complex natural product syntheses. A deeper exploration of its potential in medicinal chemistry, particularly in structure-activity relationship (SAR) studies, will be crucial to unlocking its full therapeutic potential.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methoxyisoquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrNO/c1-13-9-3-2-7-6-12-5-4-8(7)10(9)11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHAJOUKNSQWSDL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C=NC=C2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Bromo 6 Methoxyisoquinoline and Analogs

Established Isoquinoline (B145761) Core Annulation Strategies Relevant to Substituted Systems

The construction of the isoquinoline core is a well-explored area of organic synthesis, with several named reactions providing reliable pathways to this heterocyclic system. The Bischler-Napieralski, Pictet-Spengler, and Pomeranz-Fritsch reactions are cornerstone methods that can be adapted for the synthesis of highly substituted isoquinolines like 5-Bromo-6-methoxyisoquinoline.

Bischler-Napieralski Cyclization and Mechanistic Variants

The Bischler-Napieralski reaction is a powerful tool for synthesizing 3,4-dihydroisoquinolines through the intramolecular cyclization of β-arylethylamides. wikipedia.orgnrochemistry.com This reaction is typically promoted by dehydrating agents such as phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃) under reflux conditions. wikipedia.orgorganic-chemistry.org The resulting dihydroisoquinoline can then be aromatized to the corresponding isoquinoline. nrochemistry.com

The reaction is most effective when the aromatic ring is electron-rich, as the key step is an intramolecular electrophilic aromatic substitution. nrochemistry.com The presence of a methoxy (B1213986) group, an electron-donating substituent, on the precursor phenethylamine (B48288) would facilitate this cyclization. The reaction mechanism is thought to proceed through either a dichlorophosphoryl imine-ester intermediate or a nitrilium ion intermediate, with the specific pathway influenced by the reaction conditions. wikipedia.orgnrochemistry.com

Modern variations of this reaction utilize microwave assistance, which can significantly shorten reaction times and improve yields. organic-chemistry.org For instance, microwave-assisted Bischler-Napieralski reactions have been successfully employed to create libraries of substituted isoquinolines. organic-chemistry.org

Table 1: Reagents and Conditions for Bischler-Napieralski Reaction

| Reagent | Conditions | Product | Reference |

| POCl₃, P₂O₅, or ZnCl₂ | Refluxing acidic conditions | 3,4-dihydroisoquinolines | organic-chemistry.org |

| PCl₅, nitrile solvent | Room temperature | 2,3-disubstituted 13,14-dihydroprotoberberinium salts | acs.org |

| Tf₂O, 2-chloropyridine | -20 °C to 0 °C | Dihydroisoquinoline | nrochemistry.com |

| Microwave irradiation | 140°C, 30 minutes | Substituted dihydroisoquinolines | organic-chemistry.org |

Pictet-Spengler Reaction and Stereochemical Control

The Pictet-Spengler reaction provides a route to tetrahydroisoquinolines through the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure. wikipedia.orgarkat-usa.org Like the Bischler-Napieralski reaction, this process is favored by electron-donating groups on the aromatic ring. wikipedia.org The reaction proceeds via the formation of an iminium ion, which acts as the electrophile for the intramolecular cyclization. wikipedia.orgyoutube.com

A significant advantage of the Pictet-Spengler reaction is the potential for stereochemical control. When a chiral β-arylethylamine is used, the reaction can proceed with high diastereoselectivity, affording enantioenriched tetrahydroisoquinolines. acs.org The resulting tetrahydroisoquinolines can be oxidized to fully aromatic isoquinolines. Microwave-assisted protocols have also been developed for the Pictet-Spengler reaction, allowing for the rapid synthesis of isoquinoline libraries. organic-chemistry.org

Pomeranz-Fritsch Synthesis and Related Approaches

The Pomeranz-Fritsch synthesis, and its modifications, offers a direct pathway to the isoquinoline nucleus. thermofisher.comchemistry-reaction.com The classical approach involves the acid-catalyzed cyclization of a benzalaminoacetal, which is formed from the condensation of a benzaldehyde (B42025) with 2,2-dialkoxyethylamine. thermofisher.comorganicreactions.org This method is particularly useful for preparing isoquinolines with substitution patterns that are difficult to achieve through other routes. organicreactions.orgresearchgate.net

Several modifications have been developed to improve the yields and substrate scope of the original Pomeranz-Fritsch reaction. The Schlittler-Müller modification utilizes a benzylamine (B48309) and glyoxal (B1671930) semiacetal, while the Bobbitt modification involves hydrogenation of the intermediate imine to an aminoacetal before cyclization to a tetrahydroisoquinoline. thermofisher.comnih.gov A Jackson modification of the Pomeranz-Fritsch synthesis was used to produce 8-bromo-7-methoxyisoquinoline. semanticscholar.org

Precursor Synthesis and Halogen/Methoxy Group Installation

The successful synthesis of this compound hinges on the strategic preparation of appropriately substituted precursors. This involves the regioselective introduction of the bromo and methoxy functionalities onto a benzenoid ring that will ultimately become part of the isoquinoline core.

Synthesis of Regioselectively Substituted Benzenoid Precursors

The starting materials for the aforementioned cyclization strategies are typically substituted benzaldehydes or phenethylamines. For the synthesis of this compound, precursors such as 3-bromo-4-methoxyphenethylamine (B71492) or 2-bromo-3-methoxybenzaldehyde (B1279745) would be required.

The synthesis of 3-bromo-4-methoxyphenethylamine can be achieved by the reaction of N-benzoyl-3-bromo-4-methoxyphenethylamine with acetic acid and HCl. alkalisci.com This compound is a useful starting material for further derivatization. alkalisci.comlookchem.com

The synthesis of 2-bromo-3-methoxybenzaldehyde has been accomplished from 2-bromo-3-methoxytoluene via side-chain dibromination followed by hydrolysis, and also through a route involving lithiation of 3-methoxybenzaldehyde. semanticscholar.org Another approach involves the bromination of m-anisaldehyde. cdnsciencepub.com

Targeted Bromination and Methoxylation Strategies

The precise placement of the bromo and methoxy groups is critical and is governed by the principles of electrophilic aromatic substitution and nucleophilic substitution.

Bromination: The introduction of a bromine atom onto an aromatic ring is typically achieved through electrophilic aromatic bromination. The regioselectivity is directed by the existing substituents. A methoxy group is an ortho-, para-director, meaning it will direct incoming electrophiles to the positions ortho and para to it. rsc.orgugent.be Therefore, to achieve the desired substitution pattern, the synthetic sequence must be carefully planned. For example, the bromination of 3-hydroxybenzaldehyde (B18108) with bromine in chloroform (B151607) yields 2-bromo-5-hydroxybenzaldehyde. scielo.org.mx

Methoxylation: The methoxy group is commonly introduced via O-methylation of a corresponding phenol (B47542). This can be accomplished using methylating agents like dimethyl sulfate. asm.org In some biological systems, O-methylation of bromophenols to bromoanisoles has been observed. acs.orgresearchgate.net Bacterial O-methylation of halogen-substituted phenols has also been studied, indicating that this transformation can occur in the natural environment. nih.gov The synthesis of 2-bromo-3-methoxybenzaldehyde from 2-bromo-3-hydroxy-4-methoxybenzaldehyde (B142738) has been reported. sigmaaldrich.com

Direct and Indirect Approaches for this compound Construction

The synthesis of substituted isoquinolines like this compound can be approached through direct methods, where the isoquinoline core is formed with the desired substituents already in place or introduced concurrently, or indirect methods, which involve the synthesis of the parent isoquinoline ring followed by subsequent functionalization.

Transition metal catalysis has become a powerful tool for the construction of heterocyclic frameworks, offering high efficiency and atom economy. rsc.org These methods often involve C-H bond activation, cycloaddition, or annulation cascades to build the isoquinoline core from simpler, readily available starting materials. rsc.org

Palladium catalysts are exceptionally versatile in forging the carbon-carbon and carbon-nitrogen bonds necessary for isoquinoline synthesis. A common strategy involves the palladium-catalyzed coupling of an ortho-halogenated benzaldehyde derivative with a terminal acetylene, followed by a cyclization step. organic-chemistry.org For instance, the tert-butylimine of an o-iodobenzaldehyde can be coupled with an alkyne via a Sonogashira-type reaction, with the resulting intermediate undergoing cyclization to form the isoquinoline ring system. organic-chemistry.org

C-H activation is another potent palladium-catalyzed strategy. This approach can involve the direct coupling of an aniline (B41778) derivative with an epoxide, proceeding through a strained 6,4-palladacycle intermediate to yield functionalized β-hydroxy compounds, which can be precursors to heterocyclic systems. rsc.org While not a direct isoquinoline synthesis, such C-H functionalization methods highlight the potential for building complex precursors. Furthermore, palladium-catalyzed multicomponent reactions, such as the carbonylative coupling of bromopyridines, imines, and alkynes to form indolizines, demonstrate the power of this approach in constructing nitrogen-containing heterocycles in a modular fashion. rsc.org

| Catalyst System | Substrate 1 | Substrate 2 | Product Type | Key Transformation | Reference |

| Pd(OAc)₂, PPh₃ / CuI | o-iodobenzaldehyde imine | Terminal acetylene | Isoquinoline | Coupling and cyclization | organic-chemistry.org |

| Pd(dppf)Cl₂ | Bromo-substituted quinazoline | Boronic acid ester | Quinazoline conjugate | Suzuki cross-coupling | mdpi.com |

| Pd(II) catalyst | Acetanilide | Epoxide | β-hydroxy aniline | C-H activation / C-O insertion | rsc.org |

Rhodium(III)-catalyzed reactions, often involving chelation-assisted C-H activation, provide an efficient route to isoquinolines. rsc.org For example, benzimidates can react with allyl carbonates in a cascade C-H activation/cyclization process to yield isoquinoline derivatives, liberating hydrogen gas in the process. rsc.orgrsc.org Another approach utilizes the oxidative coupling of aryl aldimines with internal alkynes, catalyzed by a rhodium complex like [Cp*Rh(MeCN)₃][SbF₆]₂, to produce 3,4-disubstituted isoquinolines with high regioselectivity. acs.org Similarly, the reaction of oximines with alkynes under rhodium catalysis affords 1,3,4-trisubstituted isoquinolines. thieme-connect.com These methods are valued for their mild reaction conditions and broad substrate tolerance. acs.orgthieme-connect.com

Copper catalysis offers an alternative, often more economical, pathway. Copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water has been developed as a highly efficient and environmentally friendly method for accessing isoquinolines and their N-oxides. rsc.orgnih.govsemanticscholar.org This protocol proceeds under mild conditions without the need for organic solvents or specialized ligands. rsc.orgsemanticscholar.org A combination of palladium and copper catalysis is also effective, where a palladium-catalyzed coupling is followed by a copper-catalyzed cyclization to yield the final isoquinoline product. organic-chemistry.org

| Catalyst | Substrates | Reaction Type | Key Features | Reference |

| [CpRhCl₂]₂ / AgSbF₆ | Benzimidate, Allyl Carbonate | C-H Activation/Cyclization | Hydrogen evolution, rapid | rsc.orgrsc.org |

| [CpRh(MeCN)₃][SbF₆]₂ | Aryl Aldimine, Internal Alkyne | Oxidative Cross-Coupling | High regioselectivity | acs.org |

| Rh(PPh₃)₃Cl | Oximine, Alkyne | C-H Activation/Cycloaddition | Forms 1,3,4-trisubstituted isoquinolines | thieme-connect.com |

| CuI | (E)-2-alkynylaryl oxime | Intramolecular Cyclization | Green solvent (water), mild conditions | rsc.orgnih.govsemanticscholar.org |

Directed ortho-metalation (DoM) is a powerful regioselective synthesis tool that utilizes a directing metalation group (DMG) to position a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position. wikipedia.org The resulting aryllithium intermediate can then be trapped by an electrophile. wikipedia.org Functional groups such as amides, methoxy groups, and tertiary amines can serve as DMGs. wikipedia.org

In the context of isoquinoline synthesis, this strategy can be applied to construct the ring system with precise substituent placement. For example, the anion of an o-tolualdehyde tert-butylimine can be generated by metalation with an organolithium reagent. nih.gov This anion can then react with a nitrile, leading to the formation of a 3-substituted isoquinoline after cyclization and elimination. nih.gov The regioselectivity of the initial lithiation is controlled by the directing imine group. nih.gov This method allows for the convergent assembly of highly substituted isoquinolines. nih.gov Another approach involves the direct metalation of alkoxy-substituted isoquinolines at the C-1 position, followed by reaction with an electrophile like iodine. nih.govd-nb.info The resulting 1-iodoisoquinoline (B10073) is a versatile intermediate for further functionalization, for instance, via Suzuki cross-coupling reactions. nih.govd-nb.info

The construction of this compound can also be achieved through classical electrophilic aromatic substitution (EAS) on a pre-formed isoquinoline or 6-methoxyisoquinoline (B27300) ring. The key to this approach is controlling the regioselectivity of the substitution. The isoquinoline ring is generally reactive towards electrophilic substitution in the benzenoid ring. imperial.ac.uk

A well-established procedure for the synthesis of 5-bromoisoquinoline (B27571) involves the direct bromination of isoquinoline. orgsyn.org Careful control of the reaction temperature is crucial; the reaction is typically performed in sulfuric acid at a low temperature to suppress the formation of the 8-bromoisoquinoline (B29762) isomer. orgsyn.org This 5-bromoisoquinoline can then serve as a key intermediate. Subsequent nitration, for example, can be performed in a one-pot procedure to yield 5-bromo-8-nitroisoquinoline. orgsyn.org To obtain the target this compound, a synthetic route could involve the bromination of 6-methoxyisoquinoline. The existing methoxy group at C-6, being an activating, ortho,para-directing group, would be expected to direct the incoming bromine electrophile to the C-5 or C-7 position. Careful optimization of reaction conditions would be required to favor substitution at the C-5 position.

| Substrate | Reagent(s) | Product | Key Condition | Reference |

| Isoquinoline | Br₂, H₂SO₄ | 5-Bromoisoquinoline | Low temperature | orgsyn.org |

| 5-Bromoisoquinoline | KNO₃, H₂SO₄ | 5-Bromo-8-nitroisoquinoline | One-pot procedure | orgsyn.org |

| 6-Methoxyquinoline | Br₂, FeBr₃ | 5-Bromo-6-methoxyquinoline | Electrophilic substitution |

Benzyne (B1209423), a highly reactive intermediate, can participate in cycloaddition reactions to construct the isoquinoline skeleton. One such method involves the reaction of N-carbamoyl-functionalized enamine derivatives with benzyne, which affords substituted isoquinolines. organic-chemistry.org

Another powerful approach is the aza-Diels-Alder reaction between a suitable diene and benzyne as the dienophile. For example, the reaction of (E)-2-arylideneaminopyrroles (aza-dienes) with a benzyne precursor, such as 2-(trimethylsilyl)phenyl trifluoromethanesulfonate, in the presence of cesium fluoride, leads to the formation of pyrrolo[2,3-c]isoquinolines after in situ oxidation of the initial cycloadduct. acs.org The complex reactivity of benzyne with various nitrogen-containing compounds has been explored, highlighting its potential for creating diverse heterocyclic structures. semanticscholar.org These methods provide a modular entry into fused and substituted isoquinoline systems from readily accessible precursors. acs.orgnih.gov

Transition Metal-Catalyzed Cycloaddition and Annulation Reactions

Innovative and Sustainable Synthetic Paradigms

The quest for more efficient and environmentally benign chemical transformations has led to the development of novel technologies and methodologies. These approaches not only accelerate the synthesis of complex molecules like this compound and its analogs but also enhance safety and reduce waste.

Microwave-assisted organic synthesis (MAOS) and flow chemistry represent two of the most significant technological advancements in modern synthetic chemistry. researchgate.net Both methods offer substantial improvements over traditional batch processing, which often involves slow, conventional heating. anton-paar.com

Microwave-Assisted Synthesis

Microwave chemistry utilizes the ability of polar molecules and materials to absorb microwave energy, leading to efficient and rapid heating. anton-paar.com This dielectric heating is characterized by its immediacy and uniformity throughout the reaction mixture, which can dramatically reduce reaction times from hours or days to mere minutes. researchgate.netanton-paar.com The benefits of MAOS include accelerated reaction rates, higher product yields, improved purity, and a reduction in unwanted side reactions. researchgate.net

In the context of isoquinoline synthesis, microwave irradiation has been successfully employed to drive various cyclization and cross-coupling reactions. For instance, a ruthenium-catalyzed reaction of aryl ketones with alkynes and ammonium (B1175870) acetate (B1210297) under microwave conditions produced isoquinolines in appreciable yields within 10 minutes. researchgate.net Similarly, microwave-assisted Suzuki coupling reactions have been utilized for the synthesis of substituted isoquinolones. nih.gov In one procedure, a mixture of 6-bromo homophthalic acid and a boronic acid was subjected to microwave heating at 150 °C for 30 minutes to yield the desired coupled product. nih.gov These rapid, high-yielding reactions showcase the power of microwave energy to facilitate the synthesis of complex heterocyclic structures that can be analogous to this compound.

| Reaction Type | Conventional Heating | Microwave-Assisted Synthesis | Reference |

| Polymer Sulfonation | 1–1.5 hours | 15 minutes | univpancasila.ac.id |

| Naphthalene Sulfonation | Lower temp, equimolar 1- & 2-isomers | >130°C, preferential 2-substitution | univpancasila.ac.id |

| Suzuki Coupling | Typically hours | 30 minutes | nih.gov |

| Heterocycle Synthesis | Often several hours to days | 10 minutes | researchgate.net |

Flow Chemistry

Continuous flow chemistry involves performing chemical reactions in a continuously flowing stream within a network of pumps, tubes, and reactors. This technology offers precise control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced safety, reproducibility, and scalability. rsc.org

For isoquinoline synthesis, flow chemistry provides a powerful platform for multi-step, telescoped reactions. An efficient electrochemical continuous-flow approach has been developed for the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones under metal-free and oxidant-free conditions. rsc.org Another study demonstrated the synthesis of indolo[2,1-a]isoquinoline derivatives using a visible-light-promoted tri- and difluoroalkylation/cyclization reaction in a flow system, affording products rapidly and in moderate yields. thieme-connect.com The ability to scale up production smoothly without altering reaction conditions is a key advantage of this method. rsc.org

| Synthesized Product | Key Features of Flow Protocol | Benefits | Reference |

| 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones | Electrochemical, metal-free, oxidant-free | Green, efficient, scalable | rsc.org |

| Indolo[2,1-a]isoquinoline derivatives | Visible-light photocatalysis, organic photocatalyst | Rapid reaction, moderate yields | thieme-connect.com |

| Spirocyclic sultams and isoquinolines | Smooth application of imines and alkynes | Access to a series of complex heterocycles | plu.mx |

Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis over the past few decades. d-nb.inforsc.org This methodology utilizes a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes, enabling the activation of stable organic molecules under exceptionally mild conditions. rsc.orgnih.gov This approach is particularly valuable for the construction of heterocyclic cores like isoquinoline. rsc.orgbeilstein-journals.org

The synthesis of pyrrolo[2,1-a]isoquinolines, which are structurally related to the isoquinoline core, has been achieved via a visible-light-catalyzed cascade reaction. d-nb.infobeilstein-journals.org In one prominent example, the organic dye Rose Bengal was used as an inexpensive and environmentally friendly organo-photocatalyst. d-nb.infobeilstein-journals.org Irradiated with green LEDs, the catalyst promotes an oxidation/[3+2] cycloaddition/oxidative aromatization sequence to build the complex heterocyclic framework in good yields under metal-free conditions. d-nb.infobeilstein-journals.org

Another innovative approach employs fullerene C70 as an effective photoredox catalyst for constructing highly functionalized pyrrolo[2,1-a]isoquinolines. nih.gov C70 efficiently harnesses visible light and promotes the formation of reactive oxygen species that drive the tandem oxidation-deprotonation and subsequent cycloaddition, providing access to a diverse library of isoquinoline analogs. nih.gov These methods highlight the potential of photoredox catalysis to create complex molecules through green and efficient pathways. d-nb.infobeilstein-journals.org

| Photocatalyst | Reaction Type | Key Features | Resulting Products | Reference |

| Rose Bengal | Oxidation/[3+2] cycloaddition/aromatization | Metal-free, green LEDs, mild conditions | Pyrrolo[2,1-a]isoquinolines | d-nb.infobeilstein-journals.org |

| Fullerene C70 | 1,3-Dipolar cycloaddition-aromatization | Energy transfer (EnT) and single electron transfer (SET) | Functionalized pyrrolo[2,1-a]isoquinolines | nih.gov |

| Not specified | Radical insertion/cyclization cascade | C(sp³)–H bond activation of ethers | Phenanthridines and isoquinolines | rsc.org |

The principles of green chemistry are increasingly integral to modern synthetic strategies, aiming to reduce the environmental impact of chemical processes. ijpsjournal.com These principles include waste prevention, maximizing atom economy, using safer solvents and reagents, and employing energy-efficient processes. ijpsjournal.comrsc.org The innovative methodologies discussed above are inherently aligned with these goals.

Atom Economy and Waste Prevention : Methods like the ruthenium-catalyzed three-component reaction to form isoquinolines are designed for high atom efficiency. researchgate.net Photoredox-catalyzed cascade reactions also build molecular complexity from simple precursors in a single pot, minimizing waste from intermediate purification steps. d-nb.info

Safer Solvents and Reaction Conditions : A significant driver in green chemistry is the replacement of hazardous organic solvents. rsc.org Many modern protocols for isoquinoline synthesis utilize greener media. For example, a copper-catalyzed intramolecular cyclization to prepare isoquinolines and their N-oxides was successfully developed in water, avoiding the need for organic solvents, additives, or ligands. rsc.org Ultrasound-promoted synthesis of pyrido[2,1-a]isoquinoline derivatives has also been performed in water, offering high yields and easy work-up. nih.gov Polyethylene (B3416737) glycol (PEG), a biodegradable solvent, has been used in microwave-assisted isoquinoline synthesis. researchgate.net

Catalysis : The use of catalysts, especially recyclable or non-toxic ones, is a cornerstone of green chemistry. The development of organo-photocatalysts like Rose Bengal and fullerenes avoids the use of expensive and potentially toxic heavy metals. d-nb.infonih.gov

By integrating these principles, chemists can design synthetic routes to target molecules like this compound that are not only efficient and high-yielding but also sustainable and environmentally responsible.

| Green Chemistry Principle | Application in Isoquinoline Synthesis | Example Methodology | Reference |

| Use of Safer Solvents | Reactions performed in water or polyethylene glycol (PEG). | Copper-catalyzed cyclization in water; Microwave synthesis in PEG. | researchgate.netrsc.org |

| Energy Efficiency | Rapid heating reduces energy consumption; use of visible light. | Microwave-assisted synthesis; Photoredox catalysis. | researchgate.netbeilstein-journals.org |

| Catalysis | Use of metal-free organocatalysts or recyclable catalysts. | Rose Bengal or Fullerene C70 as photoredox catalysts. | d-nb.infonih.gov |

| High Atom Economy | Multi-component and cascade reactions to build complexity efficiently. | Ruthenium-catalyzed three-component synthesis. | researchgate.net |

Chemical Reactivity and Transformation of 5 Bromo 6 Methoxyisoquinoline

Reactivity of the Bromine Moiety for Derivatization

The bromine atom on the isoquinoline (B145761) core is an excellent handle for introducing new carbon-carbon and carbon-heteroatom bonds. Its electrophilic character, enhanced by the isoquinoline ring, makes it a prime substrate for numerous synthetic transformations.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds and are widely applied in medicinal chemistry and materials science. mdpi.com The bromine at the C5 position of 5-bromo-6-methoxyisoquinoline allows it to readily participate in these transformations.

Suzuki-Miyaura Coupling : This reaction is one of the most utilized methods for forming C-C bonds, coupling an organohalide with an organoboron compound. mdpi.com this compound can be coupled with various aryl or vinyl boronic acids or their esters in the presence of a palladium catalyst and a base. researchgate.net For instance, coupling with arylboronic acids using a catalyst system like Pd₂(dba)₃/SPhos can yield 5-aryl-6-methoxyisoquinolines. nus.edu.sg The reaction is tolerant of many functional groups and is often a key step in the synthesis of biologically active compounds. mdpi.comresearchgate.net

Stille Coupling : The Stille reaction involves the coupling of an organohalide with an organotin reagent, catalyzed by palladium. libretexts.org This method is advantageous due to the air-stability of organotin reagents. libretexts.org this compound can serve as the electrophilic partner, reacting with various organostannanes (e.g., vinyl-, aryl-, or alkylstannanes) to create new C-C bonds at the C5 position. libretexts.orgharvard.edu The reaction typically employs a Pd(0) catalyst, such as Pd(PPh₃)₄. harvard.edu

Heck Reaction : This reaction forms a substituted alkene through the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base. organic-chemistry.orgmdpi.com The C5-bromo substituent allows this compound to react with alkenes, leading to the formation of 5-vinyl or 5-alkenyl isoquinoline derivatives. organic-chemistry.orgrug.nl The reaction typically exhibits high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org

Sonogashira Coupling : The Sonogashira reaction is a method for forming C-C bonds between a terminal alkyne and an aryl or vinyl halide. walisongo.ac.idorganic-chemistry.org It is catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base. organic-chemistry.org This reaction enables the introduction of an alkyne moiety at the C5 position of this compound, producing 5-alkynyl-6-methoxyisoquinoline derivatives, which are versatile intermediates for further synthesis. rsc.orgacs.org

Buchwald-Hartwig Amination : This reaction is a cornerstone for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. mdpi.comsemanticscholar.org It provides a direct route to synthesize aniline (B41778) derivatives and related compounds. scienceopen.com Using a palladium catalyst with specialized phosphine (B1218219) ligands (e.g., XPhos, SPhos), this compound can be coupled with a wide range of primary and secondary amines to yield 5-amino-6-methoxyisoquinoline derivatives. mdpi.comrsc.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid (or Ester) | Pd(0) or Pd(II) catalyst (e.g., PdCl₂(dppf), Pd₂(dba)₃) with a base (e.g., K₂CO₃, K₃PO₄) | 5-Aryl/Vinyl-6-methoxyisoquinoline | researchgate.netnus.edu.sg |

| Stille | Organotin Reagent (R-SnBu₃) | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | 5-Substituted-6-methoxyisoquinoline (R = alkyl, aryl, vinyl) | libretexts.orgharvard.edu |

| Heck | Alkene | Pd(0) or Pd(II) catalyst (e.g., Pd(OAc)₂) with a base | 5-Alkenyl-6-methoxyisoquinoline | organic-chemistry.orgmdpi.comrug.nl |

| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., PdCl₂(PPh₃)₂) with a Cu(I) co-catalyst (e.g., CuI) and a base (e.g., Et₃N) | 5-Alkynyl-6-methoxyisoquinoline | walisongo.ac.idorganic-chemistry.org |

| Buchwald-Hartwig Amination | Amine (Primary or Secondary) | Pd catalyst with a bulky phosphine ligand (e.g., XPhos, SPhos) and a strong base (e.g., NaOtBu) | 5-Amino-6-methoxyisoquinoline | mdpi.comsemanticscholar.orgscienceopen.com |

While less common than electrophilic substitutions for many aromatic systems, nucleophilic aromatic substitution (SNAr) is a viable pathway for functionalizing aryl halides bearing electron-withdrawing groups. libretexts.orgmasterorganicchemistry.com In the case of this compound, the electronegative nitrogen atom in the isoquinoline ring system helps to activate the ring towards nucleophilic attack. This allows the bromine atom to be displaced by strong nucleophiles. smolecule.com The reaction proceeds through a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com Common nucleophiles for this transformation include alkoxides, thiolates, and amines under specific conditions, leading to the corresponding ether, thioether, or amino derivatives. smolecule.commdpi.com

The bromine atom at the C5 position can be selectively removed and replaced with a hydrogen atom through reductive debromination. A common method to achieve this is catalytic hydrogenation. nih.gov Using a catalyst such as palladium on carbon (Pd/C) in the presence of a hydrogen source, the C-Br bond is cleaved, resulting in the formation of 6-methoxyisoquinoline (B27300). rsc.org This reaction can be useful when the bromine atom has served its purpose as a directing group or a handle for other transformations and is no longer needed in the final target molecule. researchgate.net In some cases, this reduction can be performed alongside other hydrogenations in the molecule. acs.org

Halogen-metal exchange is a fundamental reaction in organometallic chemistry that converts an organic halide into a highly reactive organometallic species. wikipedia.org Treating this compound with a strong organometallic base, such as an alkyllithium reagent (e.g., n-butyllithium), at low temperatures results in the rapid exchange of the bromine atom for a lithium atom. wikipedia.orgnih.gov This creates a potent nucleophile, 5-lithio-6-methoxyisoquinoline. This intermediate is generally not isolated but is immediately "trapped" in situ by adding an electrophile (e.g., aldehydes, ketones, carbon dioxide, or alkyl halides), allowing for the introduction of a wide variety of substituents at the C5 position. nih.govresearchgate.net A combination of isopropylmagnesium chloride (i-PrMgCl) and n-BuLi can also be used to facilitate this exchange under non-cryogenic conditions. nih.govnih.gov

Transformations Involving the Methoxy (B1213986) Group

The methoxy group at the C6 position is generally more stable than the bromine atom but can be chemically altered, primarily through cleavage of the ether bond.

Table 2: Summary of Non-Coupling Transformations

| Section | Transformation | Typical Reagents | Product | Reference |

|---|---|---|---|---|

| 3.1.2 | Nucleophilic Aromatic Substitution (SNAr) | Strong nucleophiles (e.g., NaOMe, KSR) | 5-Nu-6-methoxyisoquinoline | smolecule.com |

| 3.1.3 | Reductive Debromination | H₂, Pd/C | 6-Methoxyisoquinoline | nih.govrsc.org |

| 3.1.4 | Halogen-Metal Exchange | n-BuLi or i-PrMgCl/n-BuLi, then an electrophile (E+) | 5-E-6-methoxyisoquinoline | wikipedia.orgnih.gov |

| 3.2.1 | O-Demethylation | HBr, BBr₃, or KOH/glycol | 5-Bromo-6-hydroxyisoquinoline | nus.edu.sgresearchgate.net |

Modifications and Conversions of the Ether Linkage

The 6-methoxy group on the this compound scaffold represents a key site for chemical modification, primarily through ether cleavage or demethylation to yield the corresponding phenol (B47542), 5-bromo-6-hydroxyisoquinoline. This transformation is significant as it unmasks a hydroxyl group, which can serve as a handle for further functionalization or as a crucial pharmacophore in biologically active molecules.

Common reagents for ether cleavage include strong protic acids such as hydrobromic acid (HBr) and hydroiodic acid (HI), as well as Lewis acids like boron tribromide (BBr₃). wikipedia.orgmasterorganicchemistry.com The reaction typically proceeds via protonation or Lewis acid coordination to the ether oxygen, followed by nucleophilic attack by the conjugate base (e.g., Br⁻ or I⁻) at the methyl carbon in an SN2-type mechanism. libretexts.org

In a study on the synthesis of azafluorenone alkaloids, which share a similar substituted aromatic system, the demethylation of 5,6-dimethoxyazafluorenone was attempted using BBr₃. uni-muenchen.de This reaction yielded an inseparable mixture of the two possible monophenolic products, demonstrating that selective demethylation can be challenging when multiple methoxy groups are present. uni-muenchen.de Another relevant example involves the hydrolysis of a 6-methoxy group on an isoquinoline ring during a Friedel–Crafts-type cyclization using Eaton's reagent (PPA), which resulted in the formation of a 6-hydroxyisoquinoline derivative. beilstein-journals.org These examples underscore the feasibility of converting the 6-methoxy group of this compound into a hydroxyl group, thereby altering the molecule's properties and synthetic potential.

| Reaction Type | Reagent(s) | Product | Reference(s) |

| Demethylation | Boron tribromide (BBr₃) | 5-Bromo-6-hydroxyisoquinoline | uni-muenchen.de |

| Acidic Hydrolysis | Eaton's Reagent (PPA) | 5-Bromo-6-hydroxyisoquinoline | beilstein-journals.org |

| Acidic Cleavage | Hydrobromic acid (HBr) / Hydroiodic acid (HI) | 5-Bromo-6-hydroxyisoquinoline | wikipedia.orglibretexts.org |

Reactivity of the Isoquinoline Nitrogen Atom

The lone pair of electrons on the nitrogen atom of the isoquinoline ring makes it a nucleophilic and basic center. This inherent reactivity allows for various functionalization reactions directly on the nitrogen, which can modulate the electronic properties of the entire ring system and serve as a crucial step in the synthesis of more complex molecules.

N-Quaternization: The nitrogen atom can be readily alkylated by reacting this compound with alkyl halides, a process known as quaternization. This reaction converts the neutral isoquinoline into a positively charged isoquinolinium salt. This transformation significantly alters the molecule's reactivity, particularly by increasing the electrophilicity of the heterocyclic ring, making it more susceptible to nucleophilic attack. For instance, quaternization activates the C-1 position towards addition reactions. orgsyn.org A study demonstrated that 6-bromo-substituted isoquinolines react with benzyl (B1604629) bromide in a Dess–Martin periodinane-mediated oxidative coupling, proceeding through an N-benzylated isoquinolinium intermediate to form N-benzyl isoquinoline-1,3-diones. mdpi.com

N-Oxidation: The nitrogen atom can also be oxidized to form the corresponding N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide or peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA). google.com The formation of an N-oxide group dramatically changes the electronic distribution in the ring system. It enhances the reactivity towards both electrophilic and nucleophilic substitutions and can act as an internal directing group for C-H functionalization at positions that are otherwise difficult to access, such as C8 in quinolines. nih.govthieme-connect.de

| Reaction | Reagent | Product Type | Key Feature | Reference(s) |

| N-Quaternization | Alkyl Halide (e.g., Benzyl Bromide) | Isoquinolinium Salt | Increases electrophilicity of the ring | orgsyn.orgmdpi.com |

| N-Oxidation | Hydrogen Peroxide (H₂O₂) or m-CPBA | Isoquinoline N-oxide | Modifies ring electronics; acts as directing group | google.com |

Electrophilic and Nucleophilic Substitution on the Isoquinoline Ring System

The substitution pattern of this compound, with an electron-donating group (-OCH₃) and a deactivating but ortho-, para-directing halogen (-Br) on the carbocyclic ring, creates a complex landscape for further substitution reactions. The control of regioselectivity is a key challenge and opportunity in the functionalization of this scaffold.

The existing substituents heavily influence the position of subsequent reactions. The electron-donating 6-methoxy group activates the carbocyclic ring towards electrophilic substitution, primarily at the ortho (C-5 and C-7) and para (C-8, if C-5 is blocked) positions. However, the presence of the bromine atom at C-5 sterically hinders attack at this position and electronically deactivates the ring.

Metalation: Directed ortho-metalation (DoM) provides a powerful tool for regioselective functionalization. Using strong bases like the Knochel-Hauser base (TMPMgCl·LiCl), metalation of alkoxy-substituted isoquinolines occurs selectively at the C-1 position due to the directing effect of the ring nitrogen. beilstein-journals.orgrsc.org Quenching the resulting 1-magnesiated intermediate with electrophiles, such as iodine, yields 1-iodo-alkoxyisoquinolines, which are versatile precursors for cross-coupling reactions. beilstein-journals.org

Cross-Coupling Reactions: The bromine atom at C-5 is a prime handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. thieme-connect.de This allows for the formation of a C-C bond at this position, introducing aryl, heteroaryl, or alkyl groups. The regioselectivity is inherent to the position of the halogen.

C-H Activation: In transition-metal-catalyzed C-H activation reactions, the regiochemical outcome is a subtle balance of steric and electronic effects. For instance, in the rhodium-catalyzed synthesis of isoquinolines from ketoximes, a methoxy group at a meta position (analogous to the relationship between C-8 and the 6-methoxy group) can favor C-H activation at the more acidic ortho C-H bond (C-5), overriding steric hindrance. whiterose.ac.uk Conversely, a larger bromo substituent tends to direct functionalization to the less sterically hindered position (C-7). whiterose.ac.uk

Direct C-H activation has emerged as a step-economical strategy for modifying heterocyclic cores. For isoquinolines, this is often achieved using transition metal catalysts, most notably rhodium and palladium. nih.govacs.orgorganic-chemistry.org These reactions enable the introduction of various functional groups at positions that are not readily accessible through classical electrophilic or nucleophilic substitution.

Rhodium(III)-catalyzed C-H activation, often directed by an existing functional group on a precursor, allows for annulation with alkynes or diazo compounds to build complex fused systems or introduce substituents. oup.comnih.govrsc.org Similarly, palladium-catalyzed C-H functionalization can be used for direct arylation, alkenylation, or acylation. rsc.orgsnnu.edu.cn

For this compound, C-H activation could potentially be directed to several positions. The nitrogen atom (or N-oxide) can direct functionalization to C-1 or C-8. nih.gov The existing substituents on the benzene (B151609) ring also influence the reactivity of the C-7 and C-8 positions. Halogen and methoxy groups are generally well-tolerated in these catalytic cycles, allowing for the late-stage functionalization of the pre-existing scaffold. whiterose.ac.ukthieme-connect.de For example, a method for the regioselective C-H functionalization of heteroarene N-oxides showed tolerance for substitution at the 5-, 6-, and 7-positions of the quinoline (B57606) core, a close structural analog. thieme-connect.dethieme-connect.com

Advanced Mechanistic Studies of Reaction Pathways

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing conditions and predicting outcomes. Modern computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating these complex reaction pathways. researchgate.netnih.govnih.govrsc.org

C-H Activation Mechanisms: Mechanistic studies, including DFT calculations, on rhodium-catalyzed C-H activation/annulation reactions have supported a pathway involving chelation-assisted C-H activation to form a five-membered rhodacycle intermediate. nih.gov This is followed by alkyne insertion, reductive elimination, and subsequent cyclization/aromatization steps. nih.gov Similarly, palladium-catalyzed C-H activation cycles often proceed through a concerted metalation-deprotonation (CMD) pathway, where the choice of ligand and additives can be critical for both reactivity and selectivity. rsc.orgsnnu.edu.cn

Photochemical Pathways: For reactions involving light, such as a phosphite-mediated meta-C-H alkylation of isoquinolines, combined experimental and computational studies have unveiled unprecedented reaction pathways. These can involve excited-state intermediates and radical bond-cleavage events that are not accessible under thermal conditions.

These mechanistic insights, often derived from a synergy between experimental observation and theoretical calculation, are essential for the rational design of synthetic routes utilizing complex building blocks like this compound.

Derivatization and Further Functionalization of 5 Bromo 6 Methoxyisoquinoline Scaffolds

Access to Highly Substituted Isoquinoline (B145761) Derivatives

The presence of the bromine atom at the C-5 position and the methoxy (B1213986) group at the C-6 position of the isoquinoline ring dictates the regioselectivity of further functionalization. The bromine atom is particularly amenable to a range of cross-coupling reactions, while the electron-donating methoxy group can influence the reactivity of the aromatic system.

Arylation, Heteroarylation, Alkenylation, and Alkynylation

Palladium-catalyzed cross-coupling reactions are instrumental in modifying the 5-bromo-6-methoxyisoquinoline scaffold. These reactions enable the introduction of various aryl, heteroaryl, alkenyl, and alkynyl groups at the C-5 position, leading to a diverse set of substituted isoquinolines.

Arylation and Heteroarylation: The Suzuki-Miyaura cross-coupling reaction is a widely used method for the arylation and heteroarylation of this compound. This reaction typically involves the use of a palladium catalyst, a phosphine (B1218219) ligand, and a base to couple the bromo-isoquinoline with a boronic acid or boronate ester. For instance, coupling with various arylboronic acids can furnish 5-aryl-6-methoxyisoquinolines. uni-muenchen.de Similarly, heteroaryl boronic acids can be employed to introduce heterocyclic moieties. The choice of ligand, such as XPhos or BINAP, can be critical for achieving high yields and overcoming challenges like steric hindrance.

Alkenylation and Alkynylation: The Heck and Sonogashira reactions are the primary methods for introducing alkenyl and alkynyl groups, respectively. The Heck reaction couples this compound with alkenes in the presence of a palladium catalyst. The Sonogashira reaction, on the other hand, utilizes a palladium catalyst and a copper co-catalyst to couple the bromo-isoquinoline with terminal alkynes. These reactions have been successfully applied to synthesize a range of 5-alkenyl and 5-alkynyl-6-methoxyisoquinoline derivatives. amazonaws.comacs.org

| Reaction Type | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acid or Ester | Pd catalyst (e.g., Pd(PPh₃)₄), Ligand (e.g., XPhos), Base (e.g., K₂CO₃) | 5-Aryl/Heteroaryl-6-methoxyisoquinoline |

| Heck | Alkene | Pd catalyst (e.g., Pd(OAc)₂), Ligand (e.g., P(o-tolyl)₃), Base (e.g., Et₃N) | 5-Alkenyl-6-methoxyisoquinoline |

| Sonogashira | Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu co-catalyst (e.g., CuI), Base (e.g., Et₃N) | 5-Alkynyl-6-methoxyisoquinoline |

Amination, Amidation, and Sulfonylation

The introduction of nitrogen- and sulfur-containing functional groups further expands the chemical space accessible from this compound.

Amination and Amidation: The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. This palladium-catalyzed reaction allows for the coupling of this compound with a wide range of primary and secondary amines, as well as amides, to yield the corresponding 5-amino- and 5-amido-6-methoxyisoquinoline derivatives. thieme-connect.com The synthesis of compounds like 5-bromo-N-cyclopentyl-6-methoxyisoquinolin-1-amine highlights the utility of amination reactions. nih.gov

Sulfonylation: Sulfonamides can be introduced at the C-5 position through palladium-catalyzed coupling reactions with sulfonamides or their corresponding salts. These reactions provide access to a class of compounds with potential biological activities.

Annulation and Ring-Forming Reactions Utilizing the Core Structure

The this compound scaffold can serve as a template for the construction of more complex, fused-ring systems. Annulation reactions, which involve the formation of a new ring fused to the existing isoquinoline core, are of particular interest. These reactions often take advantage of the reactivity of both the bromine and the methoxy-substituted benzene (B151609) ring. For example, intramolecular cyclization reactions can be designed to form polycyclic aromatic compounds.

Chemo-, Regio-, and Stereoselective Syntheses of Complex Architectures

The inherent functionalities of this compound allow for a high degree of control in the synthesis of complex molecules.

Chemoselectivity: The differential reactivity of the C-Br bond and other positions on the isoquinoline ring enables chemoselective transformations. For instance, the C-Br bond can be selectively functionalized via cross-coupling reactions while leaving other potentially reactive sites untouched.

Regioselectivity: The directing effects of the methoxy group and the inherent reactivity of the isoquinoline ring system guide the regioselectivity of various reactions. For example, metalation reactions can be directed to specific positions, allowing for subsequent functionalization. beilstein-journals.orgnih.gov

Stereoselectivity: In cases where chiral centers are introduced, stereoselective synthetic methods can be employed. This is particularly relevant in the synthesis of natural products and pharmacologically active compounds where specific stereoisomers are often required for biological activity. uni-regensburg.de

Construction of Polycyclic and Fused Heterocyclic Systems

The rigid isoquinoline framework of this compound is an ideal starting point for the synthesis of larger, more complex polycyclic and fused heterocyclic systems. These elaborate structures are often found in biologically active molecules and advanced materials.

One key strategy involves the intramolecular cyclization of derivatives prepared from the this compound scaffold. For instance, photochemical cyclization of ortho-bromo substituted benzylisoquinoline precursors, which can be derived from substituted isoquinolines, is a powerful method for constructing the tetracyclic core of oxoaporphine alkaloids. manchester.ac.uk This process typically involves an intramolecular aryl-aryl coupling, where the bromine atom plays a crucial role as a leaving group. manchester.ac.uk

Furthermore, radical cyclization reactions represent another effective approach. By introducing a suitable radical precursor onto the isoquinoline core, subsequent intramolecular cyclization can lead to the formation of novel fused ring systems. For example, strategies involving the treatment of radical precursors with agents like tributyltin hydride (nBu3SnH) and azobisisobutyronitrile (AIBN) have been used to create coumarin-annulated polycyclic heterocycles. unam.mx Gold(I) catalysis has also been employed to facilitate the cycloisomerization of N-tethered indole-arylpropargyl substrates, yielding complex polycyclic N-heterocycles through a cascade of reactions. nih.gov These methodologies highlight how the foundational structure of this compound can be elaborated into intricate, multi-ring architectures.

Role in the Total Synthesis of Complex Natural Product Scaffolds

The inherent structural motifs within this compound make it a highly sought-after intermediate in the total synthesis of complex natural products, particularly alkaloids.

The isoquinoline core is the defining feature of a vast family of alkaloids with significant pharmacological properties. The bromo-methoxy substitution pattern is particularly relevant for building aporphine (B1220529) and tetrahydroisoquinoline alkaloids.

In a recent total synthesis of the aporphine alkaloid (±)-Laurolitsine, a key intermediate was a 1-benzyl-1,2,3,4-tetrahydroisoquinoline (B1217898) bearing a bromo-methoxy substitution pattern on the benzyl (B1604629) group. smolecule.com The synthesis involved a Bischler–Napieralski reaction to form the dihydroisoquinoline ring, followed by reduction to the tetrahydroisoquinoline skeleton. smolecule.com The bromine atom was essential for a subsequent intramolecular biaryl coupling reaction, a critical step in forming the characteristic tetracyclic core of aporphine alkaloids. smolecule.com

Similarly, the synthesis of various benzylisoquinoline and oxoaporphine alkaloids has been achieved using methoxy- and benzyloxy-substituted isoquinolines as starting materials. manchester.ac.uk Photochemical cyclization of ortho-bromo analogues under reductive conditions provides a direct route to the oxoaporphine skeleton. manchester.ac.uk This approach underscores the importance of the bromine substituent in facilitating key bond-forming events for the construction of these complex natural product scaffolds.

Table 1: Examples of Alkaloid Syntheses Involving Bromo-Methoxy-Substituted Isoquinoline Scaffolds

| Target Alkaloid Class | Key Synthetic Strategy | Role of Bromo-Methoxy Substituents | Reference |

| Aporphine Alkaloids (e.g., Laurolitsine) | Bischler–Napieralski reaction, Intramolecular biaryl coupling | Bromine acts as a leaving group in the key C-C bond formation to create the tetracyclic core. | smolecule.com |

| Oxoaporphine Alkaloids | Photochemical cyclization | The ortho-bromo group on a benzylisoquinoline precursor enables intramolecular aryl-aryl coupling. | manchester.ac.uk |

| Benzylisoquinoline Alkaloids | Regioselective metalation, Aldehyde trapping | Methoxy groups direct metalation, while bromo-analogs serve as precursors for further functionalization. | manchester.ac.uk |

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a lead compound. researchgate.net this compound is an excellent starting point for generating libraries of analogues for such studies due to the differential reactivity of its functional groups. The bromine atom is particularly useful, serving as a handle for introducing a wide array of substituents via cross-coupling reactions. nih.gov

A prime example is the development of isoquinoline-based antagonists for the CXCR4 receptor, a target for anti-HIV therapies. In these studies, a series of analogues were synthesized by modifying the isoquinoline core. analis.com.my The synthesis involved coupling various 1-(chloromethyl)isoquinolines, including a 6-methoxy derivative, with different amine head groups. analis.com.my By systematically altering the substituents on the isoquinoline ring and the nature of the appended moieties, researchers could probe the structural requirements for potent receptor binding and antagonism. The resulting data on how these modifications impact anti-HIV activity are crucial for designing more effective therapeutic agents. analis.com.my

Similarly, Ni-catalyzed and merged photocatalytic/Ni-catalyzed cross-coupling reactions have been used to functionalize 6- and 7-bromo isoquinolones, creating chemical diversity to explore bioactive analogues for properties such as anticancer activity. chemshuttle.com

Table 2: Synthetic Modifications for SAR Studies

| Reaction Type | Position Modified | Reagents/Conditions | Purpose of Modification | Reference |

| Nucleophilic Substitution | C-1 | K₂CO₃, MeCN, reflux | Couple isoquinoline core with various amine side chains to explore binding pocket. | analis.com.my |

| Suzuki Cross-Coupling | C-5 (Bromo position) | Pd catalysts (e.g., PdCl₂(dppf)), boronic acids | Introduce diverse aryl or alkyl groups to probe steric and electronic effects on activity. | nih.gov |

| Ni-catalyzed Reductive Cross-Coupling | C-6 or C-7 (Bromo position) | Ni catalyst, silane, tosyloxy-piperidines | Introduce challenging sp³-linked acyclic aminoalkyl or aza- and oxacyclic groups. | chemshuttle.com |

| Decarboxylative Coupling | C-6 (Bromo position) | Ir photocatalyst, Ni catalyst, carboxylic acids | Couple various cyclic amino acids to the isoquinoline core. | chemshuttle.com |

Precursor for Advanced Organic Materials

The applications of this compound and its derivatives extend beyond medicinal chemistry into the realm of materials science. The inherent electronic and photophysical properties of the isoquinoline ring system make it an attractive component for novel organic materials.

The aromatic, π-conjugated system of isoquinoline provides a basis for designing materials with interesting optical and electronic functionalities. While detailed photophysical studies on this compound itself are not extensively documented, research on closely related isomers and parent structures provides insight into its potential. For example, 5-Bromo-8-methoxyisoquinoline, a structural isomer, is considered valuable in the development of novel materials due to its unique electronic properties. researchgate.netpsu.edu

Furthermore, certain substituted isoquinoline derivatives have been shown to exhibit solid-state fluorescence with stimulus-responsive properties. The synthesis of larger fused systems, such as 5,6-dihydroindolo[2,1-a]isoquinolines, has produced compounds with attractive luminescent characteristics, demonstrating that the isoquinoline core can be integrated into larger chromophores. Theoretical investigations into the electronic properties of 6-methoxyisoquinoline (B27300) have also been conducted, providing a basis for predicting the behavior of more complex derivatives. In chemical biology, related compounds like 8-bromo-6-fluoroisoquinoline (B2434357) are used as fluorescent tags for bioorthogonal labeling, where the isoquinoline scaffold provides the signal. These examples collectively suggest that the this compound scaffold is a promising platform for constructing new organic materials with tailored electronic and photophysical profiles.

While often acting as a substrate in catalyzed reactions, the isoquinoline scaffold can also be incorporated into the structure of ligands for asymmetric catalysis. Chiral ligands are essential for synthesizing enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry.

Research has demonstrated the synthesis of novel, axially chiral tridentate ligands derived from isoquinoline. These ligands are constructed through sequential Suzuki cross-coupling reactions to build a complex biaryl framework around the isoquinoline core. The resulting ligands, after resolution to obtain a single enantiomer, have been successfully applied in the asymmetric addition of diethylzinc (B1219324) to aldehydes, achieving near-perfect enantioselectivities with low ligand loadings. Although these specific examples may not start from this compound, they establish the isoquinoline nucleus as a privileged structure for ligand design. The functional handles present in this compound make it an ideal candidate for modification and incorporation into such sophisticated, catalytically active molecules.

Chemical Probe Synthesis (emphasizing synthetic strategy)

The strategic use of this compound as a foundational scaffold for the development of chemical probes has been noted, particularly in the context of creating inhibitors for enzymes such as spleen tyrosine kinase (Syk). While detailed, publicly available synthetic procedures for specific chemical probes derived directly from this compound are not extensively documented in peer-reviewed literature, the general principles of its application can be inferred from related synthetic strategies for kinase inhibitors.

The isoquinoline core, with its specific substitution pattern, provides a versatile template for the design of molecules intended to interact with the ATP-binding pocket of kinases. The bromine atom at the 5-position serves as a key handle for introducing further molecular complexity and diversity through transition metal-catalyzed cross-coupling reactions. This is a common and powerful strategy in medicinal chemistry and chemical probe development.

A general synthetic approach for utilizing this compound in the creation of a chemical probe, such as a kinase inhibitor, would typically involve a Suzuki-Miyaura or a similar cross-coupling reaction. In this hypothetical strategy, the bromine atom of this compound would be reacted with a boronic acid or boronate ester derivative that incorporates a reporter group or a reactive moiety necessary for target identification and validation.

For instance, a synthetic route could be envisioned as follows:

Preparation of the Coupling Partner : A suitable boronic acid or ester would be synthesized. This partner would contain functionalities designed to interact with a specific region of the target protein. For a chemical probe, this might also include a bioorthogonal handle (e.g., an alkyne or azide) for subsequent "click" chemistry-based attachment of a reporter tag like a fluorophore or biotin.

Cross-Coupling Reaction : this compound would undergo a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction with the prepared boronic acid derivative. This reaction would form a new carbon-carbon bond, linking the isoquinoline core to the custom-designed side chain.

Further Functionalization (if necessary) : The coupled product could then be further modified. For example, if a bioorthogonal handle was introduced, it could be reacted with a corresponding reporter molecule (e.g., an azide-containing fluorophore reacting with an alkyne-containing probe) to generate the final chemical probe.

This modular approach allows for the systematic variation of the substituent at the 5-position of the isoquinoline ring, enabling the exploration of structure-activity relationships (SAR) and the optimization of binding affinity and selectivity for the target protein. The methoxy group at the 6-position can also play a crucial role in modulating the electronic properties of the ring system and can form important hydrogen bond interactions within the target's binding site.

While a specific, detailed example for a chemical probe based on this compound is not available in the cited literature, the principles outlined above represent a standard and effective methodology for its use as a versatile synthetic building block in the generation of such tools for chemical biology research. The utility of related isoquinoline and quinoline (B57606) scaffolds in the development of inhibitors for various kinases, including Syk and others, supports the potential of this compound in this application. google.com

Conclusion

5-Bromo-6-methoxyisoquinoline is a heterocyclic compound of significant interest due to its synthetic versatility and its potential as a scaffold in medicinal chemistry. Its well-defined reactivity, particularly the capacity of the bromine atom to participate in cross-coupling reactions, makes it a valuable precursor for the synthesis of complex organic molecules. As research continues to uncover new synthetic methodologies and explore its utility as a building block for novel bioactive compounds, the importance of this compound in both academic and industrial research is set to grow.

Advanced Spectroscopic and Computational Investigations

High-Resolution Spectroscopic Techniques for Structural Elucidation and Mechanistic Insight

Spectroscopic methods offer empirical data that allows for the unambiguous determination of molecular structures and the observation of dynamic chemical processes.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For 5-Bromo-6-methoxyisoquinoline and its derivatives, a suite of NMR experiments provides detailed information about the carbon skeleton and the spatial arrangement of atoms.

One-dimensional NMR techniques such as ¹H and ¹³C NMR are fundamental. ¹H NMR reveals the number of distinct protons, their chemical environment, and their connectivity through spin-spin coupling. For the parent compound, distinct signals would be expected for the aromatic protons and the methoxy (B1213986) group protons. ¹³C NMR provides information on the carbon framework.

For more complex derivatives or for assigning signals unambiguously, two-dimensional (2D) NMR techniques are employed. ufrgs.br These include:

Correlation Spectroscopy (COSY): Identifies protons that are coupled to each other, helping to map out adjacent proton networks within the isoquinoline (B145761) ring system. ufrgs.br

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. ufrgs.br

Heteronuclear Multiple Bond Correlation (HMBC): Shows correlations between protons and carbons that are separated by two or three bonds, which is critical for identifying quaternary carbons and piecing together different fragments of a molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects protons that are close in space, even if they are not directly bonded. ufrgs.br This is invaluable for determining the stereochemistry and conformation of complex derivatives.

In the study of reaction mechanisms, NMR can be used to identify and characterize transient intermediates, providing direct evidence for proposed pathways. mdpi.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on standard chemical shifts for isoquinoline and substituted aromatic systems. Actual experimental values may vary.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| H-1 | 8.9 - 9.2 | - |

| C-1 | - | 150 - 153 |

| C-3 | - | 142 - 145 |

| H-3 | 8.4 - 8.6 | - |

| C-4 | - | 118 - 121 |

| H-4 | 7.5 - 7.8 | - |

| C-4a | - | 128 - 131 |

| C-5 | - | 115 - 118 |

| C-6 | - | 155 - 158 |

| H-7 | 7.2 - 7.5 | - |

| C-7 | - | 105 - 108 |

| H-8 | 7.6 - 7.9 | - |

| C-8 | - | 125 - 128 |

| C-8a | - | 126 - 129 |

| 6-OCH₃ | 3.9 - 4.1 | 55 - 58 |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, typically to within 5 ppm, which allows for the unambiguous determination of a compound's elemental formula. rsc.org For this compound (C₁₀H₈BrNO), HRMS would confirm its molecular weight and composition, distinguishing it from other potential isomers or compounds with a similar nominal mass.

Beyond molecular weight determination, MS provides structural information through the analysis of fragmentation patterns. chemguide.co.uklibretexts.org When the molecular ion is formed in the mass spectrometer, it is energetically unstable and can break apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern serves as a molecular fingerprint. For this compound, key fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃) from the methoxy group, resulting in a peak at [M-15]⁺.

Loss of a bromine radical (•Br), which would be identifiable by the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), leading to peaks at [M-79]⁺ and [M-81]⁺.

Cleavage of the methoxy group, resulting in the loss of •OCH₃ and a peak at [M-31]⁺.

Fission of the isoquinoline ring system itself.

Analyzing these fragments helps to confirm the presence and connectivity of the bromo and methoxy substituents on the isoquinoline core. youtube.comyoutube.com

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| Fragment Ion | Description | Predicted m/z |

|---|---|---|

| [C₁₀H₈BrNO]⁺ | Molecular Ion (M⁺) | 237/239 |

| [C₉H₅BrNO]⁺ | Loss of •CH₃ | 222/224 |

| [C₁₀H₈NO]⁺ | Loss of •Br | 158 |

| [C₉H₅Br]⁺ | Loss of •CHO from [M-CH₃]⁺ | 194/196 |

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map of the molecule. nih.gov This technique provides unambiguous confirmation of the molecular structure, including:

Atomic Connectivity: Confirms the bonding arrangement of the isoquinoline ring and the positions of the bromo and methoxy substituents.

Bond Lengths and Angles: Provides precise measurements of all bond lengths and angles, offering insight into the electronic structure and potential ring strain.

Conformation: Reveals the preferred orientation of the methoxy group relative to the aromatic ring.

Intermolecular Interactions: Elucidates how molecules pack in the crystal lattice, revealing non-covalent interactions such as π-π stacking or halogen bonding, which can influence the material's physical properties. scienceasia.org

While obtaining a suitable single crystal can be a challenge, the structural information provided by X-ray crystallography is unparalleled in its detail and accuracy. scienceasia.org

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. ksu.edu.sanih.gov These techniques are complementary and are excellent for identifying functional groups and analyzing chemical bonding. upmc.frsorbonne-universite.fr For a vibration to be IR active, it must result in a change in the molecule's dipole moment. ksu.edu.sa For a vibration to be Raman active, it must cause a change in the molecule's polarizability. libretexts.org

For this compound, vibrational spectroscopy can identify characteristic frequencies associated with specific parts of the molecule:

Aromatic C-H stretching: Typically observed in the 3000-3100 cm⁻¹ region.

Aliphatic C-H stretching: From the methoxy group, found in the 2850-2960 cm⁻¹ region.

C=C and C=N ring stretching: These vibrations of the isoquinoline core produce a series of characteristic sharp bands in the 1400-1650 cm⁻¹ region.

C-O stretching: The aryl-alkyl ether linkage of the methoxy group gives rise to a strong band, typically around 1200-1275 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch).

C-Br stretching: This vibration occurs at lower frequencies, typically in the 500-650 cm⁻¹ range.

These spectral fingerprints are useful for confirming the presence of the key functional groups and for monitoring chemical transformations. youtube.commdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 |

| Aliphatic C-H Stretch (CH₃) | IR, Raman | 2850 - 2960 |

| C=C / C=N Ring Stretch | IR, Raman | 1400 - 1650 |

| C-O-C Asymmetric Stretch | IR | 1200 - 1275 |

| C-O-C Symmetric Stretch | IR | 1000 - 1050 |

| C-Br Stretch | IR, Raman | 500 - 650 |

Theoretical and Computational Chemistry

Computational methods, particularly those based on quantum mechanics, provide a powerful complement to experimental studies by offering insights into molecular properties that can be difficult or impossible to measure directly.

Density Functional Theory (DFT) has become a standard computational tool in chemistry for investigating the electronic structure and properties of molecules. eurjchem.com By solving approximations of the Schrödinger equation, DFT can accurately predict a wide range of molecular characteristics for this compound. researchgate.netresearchgate.net

Common applications of DFT for this molecule include:

Geometry Optimization: Calculating the lowest-energy three-dimensional structure, providing theoretical bond lengths and angles that can be compared with X-ray crystallography data.

Electronic Properties: Determining the distribution of electrons within the molecule through the calculation of frontier molecular orbitals (HOMO and LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netresearchgate.net A smaller gap generally implies higher reactivity.

Reactivity Prediction: Generating molecular electrostatic potential (MEP) maps, which visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This helps predict how the molecule will interact with other reagents.

Vibrational Frequency Calculation: Predicting the IR and Raman spectra of the molecule. researchgate.net Comparing these theoretical spectra with experimental data aids in the accurate assignment of complex vibrational modes. researchgate.net

These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net

Table 4: Molecular Properties of this compound Obtainable from DFT Calculations

| Calculated Parameter | Significance |

|---|---|

| Optimized Geometry | Predicts the most stable 3D structure, bond lengths, and angles. |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Electrostatic Potential Map | Visualizes sites for nucleophilic and electrophilic attack. |

| Calculated Vibrational Frequencies | Aids in the assignment of experimental IR and Raman spectra. |

| Dipole Moment | Provides information on the overall polarity of the molecule. |

Frontier Molecular Orbital (FMO) Analysis for Reaction Pathways

Frontier Molecular Orbital (FMO) theory is a fundamental computational approach used to predict the reactivity and selectivity of chemical reactions. wikipedia.orgacs.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The HOMO, being the orbital with the highest energy containing electrons, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. wikipedia.orgnih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity; a smaller gap generally implies higher reactivity. nih.govtandfonline.com

For this compound, FMO analysis can elucidate its behavior in various reaction types. The distribution of the HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively.